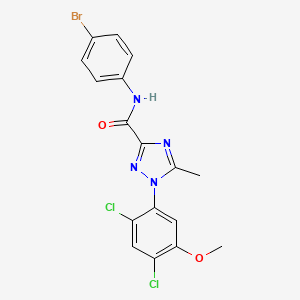
N-(2,4-dichloro-5-isopropoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide
Vue d'ensemble
Description
N-(2,4-dichloro-5-isopropoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C20H15Cl2FN2O5S and its molecular weight is 485.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antipathogenic Applications
Compounds with structures similar to the one you mentioned have been studied for their antimicrobial and antipathogenic activities. For instance, derivatives of thiourea and various halogenated compounds have been synthesized and evaluated for their interaction with bacterial cells, demonstrating significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities (Limban, Marutescu, & Chifiriuc, 2011). These findings suggest a potential route for developing novel antimicrobial agents targeting resistant bacterial populations.
Synthesis and Characterization of Bioactive Molecules
Research into fluorine-containing compounds, which share a resemblance in their structure to the compound , has led to the synthesis of molecules with promising antibacterial properties. The incorporation of fluorine and other halogens into aromatic systems is a common strategy to enhance biological activity, as demonstrated in studies where new molecules exhibited significant activity at low concentrations (Holla, Bhat, & Shetty, 2003). Such research underscores the importance of halogenated compounds in the development of new therapeutic agents.
Applications in Weed Control and Agriculture
Some studies have focused on the application of halogenated compounds in agriculture, particularly for weed control in specific plant cultivars. For example, compounds similar to the one mentioned have been evaluated for their effectiveness in controlling weed populations in azaleas grown in raised field beds, demonstrating significant weed control with minimal plant injury (Frank & Beste, 1984). This highlights the potential utility of such compounds in agricultural settings to manage weed growth while ensuring the safety of the desired plants.
Material Science and Polymer Applications
In material science, halogenated compounds and their derivatives have been explored for the synthesis of novel polymers and materials. The introduction of halogens, particularly fluorine, into organic compounds can significantly alter their physical and chemical properties, making them suitable for a variety of applications, including high-performance polymers and coatings (Kim et al., 1999). The research in this area demonstrates the versatility of halogenated compounds in creating materials with desired properties such as thermal stability, chemical resistance, and mechanical strength.
Propriétés
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O5S/c1-10(2)29-18-9-15(12(21)8-13(18)22)24-20(26)19-17(5-6-31-19)30-16-4-3-11(25(27)28)7-14(16)23/h3-10H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMONWEOLYHKPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



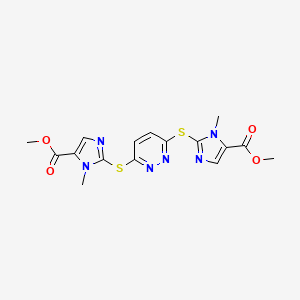
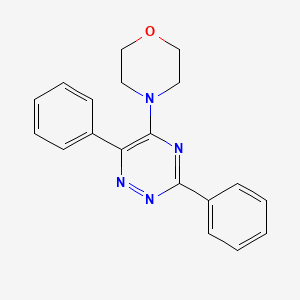
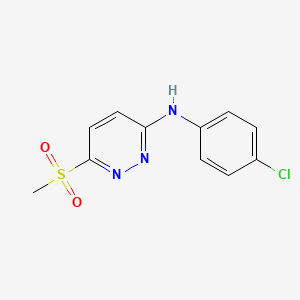
![6-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-3-pyridazinamine](/img/structure/B3129083.png)

![2-[(4-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3129100.png)
![2-[(4-methylphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3129103.png)
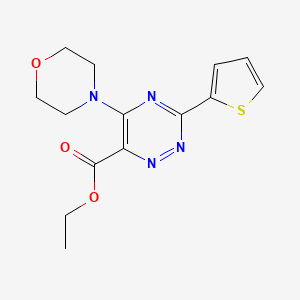
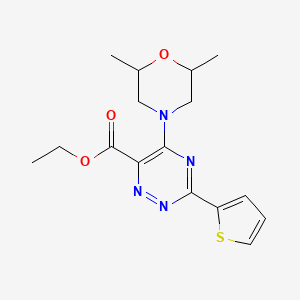
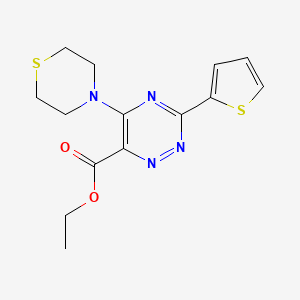
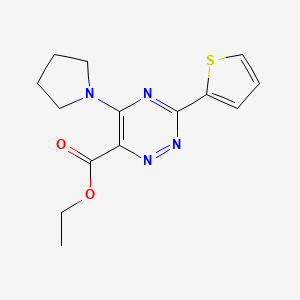

![2-[[6-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl]methylideneamino]-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B3129122.png)
